molecular formula C13H19NO B1395417 3-(5-Isopropyl-2-methylphenoxy)azetidine CAS No. 1219961-10-0

3-(5-Isopropyl-2-methylphenoxy)azetidine

Cat. No.: B1395417
CAS No.: 1219961-10-0
M. Wt: 205.3 g/mol
InChI Key: WVORQRPVAUEXQW-UHFFFAOYSA-N
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Description

3-(5-Isopropyl-2-methylphenoxy)azetidine is a heterocyclic compound that features an azetidine ring substituted with a 5-isopropyl-2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Isopropyl-2-methylphenoxy)azetidine typically involves the reaction of 5-isopropyl-2-methylphenol with azetidine. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with azetidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Isopropyl-2-methylphenoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

3-(5-Isopropyl-2-methylphenoxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Isopropyl-2-methylphenoxy)azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methyl-5-propan-2-ylphenoxy)azetidine
  • 3-(5-Isopropyl-2-methylphenoxy)aziridine
  • 3-(5-Isopropyl-2-methylphenoxy)pyrrolidine

Uniqueness

3-(5-Isopropyl-2-methylphenoxy)azetidine is unique due to its specific substitution pattern and the presence of the azetidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(2-methyl-5-propan-2-ylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9(2)11-5-4-10(3)13(6-11)15-12-7-14-8-12/h4-6,9,12,14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVORQRPVAUEXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801248869
Record name 3-[2-Methyl-5-(1-methylethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219961-10-0
Record name 3-[2-Methyl-5-(1-methylethyl)phenoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219961-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-Methyl-5-(1-methylethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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